(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol is a complex organic molecule. It features multiple hydroxyl groups and a highly branched structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction progress and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Various functional groups can be substituted at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol
- This compound
Uniqueness
This compound’s uniqueness lies in its highly branched structure and multiple hydroxyl groups, which confer specific chemical properties and reactivity. Its complex structure makes it a valuable subject for research in various scientific fields.
Properties
Molecular Formula |
C66H114O19 |
---|---|
Molecular Weight |
1211.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol |
InChI |
InChI=1S/C66H114O19/c1-47(2)27-28-66(35-70)41(29-47)40-21-22-43-48(3)25-24-46(49(4,32-67)42(48)23-26-50(43,5)51(40,6)30-45(66)71)82-39-57(12)59(14,73)58(13,72)44(31-80-37-55(10)62(17,76)64(19,78)60(15,74)53(8,33-68)84-55)52(7,83-57)36-81-38-56(11)63(18,77)65(20,79)61(16,75)54(9,34-69)85-56/h21-22,42-46,67-79H,23-39H2,1-20H3/t42?,43?,44-,45?,46?,48?,49?,50?,51?,52-,53-,54-,55+,56+,57+,58+,59+,60-,61-,62+,63+,64+,65+,66?/m1/s1 |
InChI Key |
ALPMLOLDYMRZAL-NXBVUZIUSA-N |
Isomeric SMILES |
C[C@]1([C@@]([C@]([C@@]([C@](O1)(C)COC[C@@H]2[C@@](O[C@@]([C@]([C@@]2(C)O)(C)O)(C)COC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)(C)COC[C@]8([C@]([C@@]([C@]([C@@](O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)(C)O)CO |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OCC6(C(C(C(C(O6)(C)COCC7(C(C(C(C(O7)(C)CO)(C)O)(C)O)(C)O)C)COCC8(C(C(C(C(O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)C)C)C)C)O)CO)C |
Origin of Product |
United States |
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